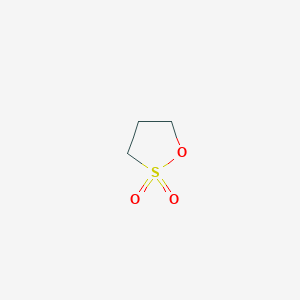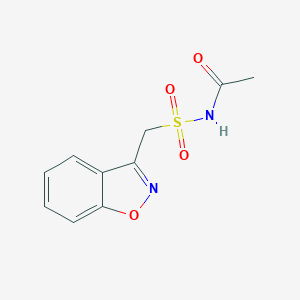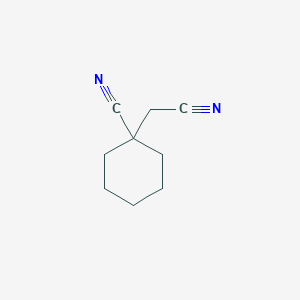
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a nitro group on the benzylidene ring and a chloro group on the aniline ring, along with an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide typically involves the condensation of 4-nitrobenzaldehyde with 4-chloroaniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired N-oxide product. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as metal oxides or supported noble metals, can also be employed to improve the selectivity and rate of the reaction. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反应分析
Types of Reactions
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized to form higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N-(4-aminobenzylidene)-4-chloroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The N-oxide functional group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can be compared with other similar compounds, such as:
N-(4-Nitrobenzylidene)-2-chloroaniline N-oxide: Similar structure but with the chloro group at a different position.
N-(4-Nitrobenzylidene)-4-bromoaniline N-oxide: Similar structure but with a bromo group instead of a chloro group.
N-(4-Nitrobenzylidene)-4-methoxyaniline N-oxide: Similar structure but with a methoxy group instead of a chloro group.
属性
CAS 编号 |
19865-63-5 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-3-7-12(8-4-11)15(17)9-10-1-5-13(6-2-10)16(18)19/h1-9H |
InChI 键 |
LBLMRAOIJSVGSN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


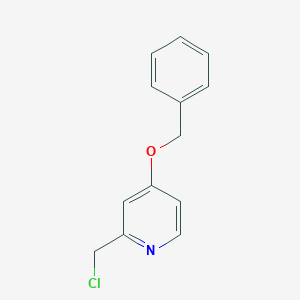
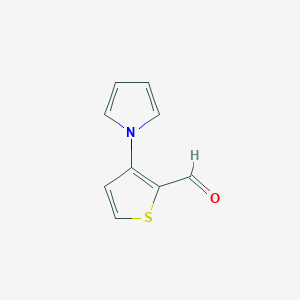

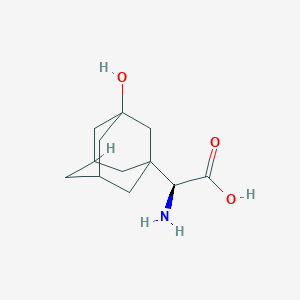
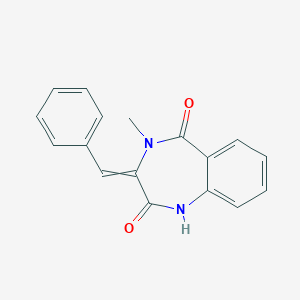
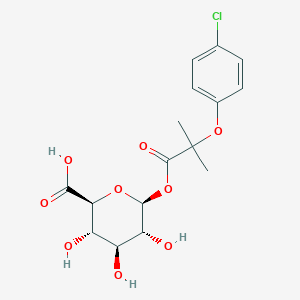

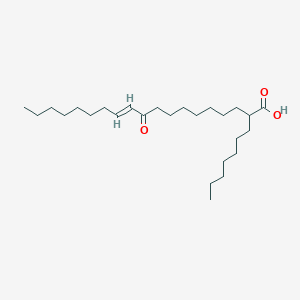
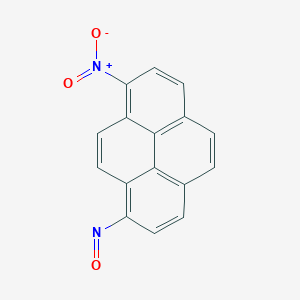
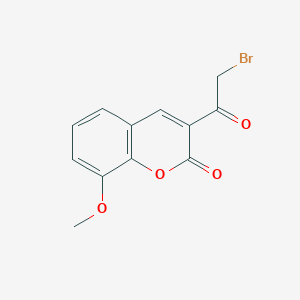
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
